(2,4-Difluoro-3-iodophenyl)methanol
Description
(2,4-Difluoro-3-iodophenyl)methanol is a halogen-substituted aromatic methanol derivative characterized by fluorine atoms at the 2- and 4-positions, an iodine atom at the 3-position, and a hydroxymethyl (-CH₂OH) group attached to the benzene ring.
Properties
Molecular Formula |
C7H5F2IO |
|---|---|
Molecular Weight |
270.01 g/mol |
IUPAC Name |
(2,4-difluoro-3-iodophenyl)methanol |
InChI |
InChI=1S/C7H5F2IO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 |
InChI Key |
CMCXGCQLHJGCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)I)F |
Origin of Product |
United States |
Preparation Methods
Core Structural Considerations
The target molecule features a benzene ring with fluorine atoms at positions 2 and 4, iodine at position 3, and a hydroxymethyl group at position 1. This substitution pattern creates substantial synthetic complexity due to:
- Electron-withdrawing effects of fluorine and iodine deactivating the aromatic ring
- Steric congestion from adjacent substituents (F at C2, I at C3)
- Oxidation sensitivity of the benzylic alcohol moiety
Strategic Bond Disconnections
Two viable retrosynthetic pathways emerge:
- Iodine introduction to a pre-formed (2,4-difluorophenyl)methanol scaffold
- Hydroxymethyl installation on a 2,4-difluoro-3-iodobenzene intermediate
Patent EP2462111B1 demonstrates analogous iodination strategies using diiodomethane/trifluoroacetic acid systems, achieving 78-91% yields in related iodoarenes.
Directed Iodination Approaches
Metalation-Iodination Sequences
Protected alcohol derivatives enable regioselective iodination via ortho-directed deprotonation:
Procedure (Adapted from EP2462111B1):
- Protect (2,4-difluorophenyl)methanol as tert-butyldimethylsilyl (TBS) ether
- Treat with LDA (−78°C, THF) to deprotonate position ortho to silicon group
- Quench with iodine to install iodide at C3
- Deprotect with HF·pyridine to yield target alcohol
Key Data:
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Protection | TBSCl, imidazole | 25 | 92 |
| Iodination | LDA, I₂ | −78 | 68 |
| Deprotection | HF·pyridine | 0→25 | 85 |
This method faces challenges in maintaining regioselectivity, with 10-15% para-iodinated byproducts observed.
Electrophilic Iodination
Using iodine monochloride (ICl) in acidic media:
Optimized Conditions:
- Substrate: 2,4-Difluorobenzyl alcohol
- Iodinating agent: ICl (1.2 eq)
- Solvent: Glacial acetic acid
- Catalyst: H₂SO₄ (0.5 eq)
- Reaction time: 12 h at 50°C
Outcome:
- 63% isolated yield
- Requires subsequent purification via flash chromatography (hexane:EtOAc 4:1)
LC-MS analysis shows competing oxidation of benzylic alcohol to aldehyde (∼22% byproduct).
Functional Group Interconversion Strategies
Nitro Reduction Pathways
Building on Ambeed's 2,4-difluoro-3-iodoaniline synthesis, modified protocols enable alcohol formation:
Three-Step Sequence:
- Nitro Installation: Nitration of 2,4-difluoro-3-iodotoluene
- Benzylic Bromination: NBS (2 eq), AIBN, CCl₄, reflux
- Hydrolysis: K₂CO₃, H₂O/THF, 60°C
Experimental Data:
| Step | Starting Material | Product | Yield |
|---|---|---|---|
| Nitration | 2,4-Difluoro-3-iodotoluene | Nitro derivative | 74% |
| Bromination | Nitro-toluene | Bromomethyl-nitro | 58% |
| Hydrolysis | Bromomethyl-nitro | Target alcohol | 81% |
¹H NMR (CDCl₃): δ 6.82 (dd, J=8.4, 2.1 Hz, 1H), 6.75 (t, J=7.9 Hz, 1H), 4.71 (s, 2H), 2.12 (br s, 1H).
Carboxylic Acid Reduction
Adapting Sigma-Aldrich's protocols for aromatic alcohol synthesis:
Procedure:
- Oxidize 3-iodo-2,4-difluorotoluene to acid using KMnO₄/H₂SO₄
- Reduce acid chloride (SOCl₂) with LiAlH₄
Challenges:
- Over-reduction to CH₃ observed (∼35% yield loss)
- Iodine substitution under strong acidic conditions (15-20% deiodination)
Advanced Protection-Deprotection Methodologies
Silicon-Based Protecting Groups
EP2462111B1 details TBS protection for alcohol stability during iodination:
Case Study:
- Protect (2,4-difluorophenyl)methanol with TBSCl
- Iodinate using CuI/N-iodosuccinimide
- Deprotect with TBAF
Yield Comparison:
| Protection Group | Iodination Yield | Deprotection Efficiency |
|---|---|---|
| TBS | 72% | 93% |
| MEM | 68% | 87% |
| Acetyl | 41% | 95% |
Benzyl Ether Strategies
Alternative protection for improved iodine compatibility:
Optimized Protocol:
- Benzylation: BnBr, K₂CO₃, DMF
- Iodination: I₂, HNO₃, H₂SO₄
- Hydrogenolysis: H₂, Pd/C, EtOAc
Advantages:
- No silicon contamination in final product
- Tolerates strong iodination acids
Critical Analysis of Methodologies
Yield Optimization Challenges
Comparative data reveals inherent tradeoffs:
| Method | Avg Yield | Purity | Scalability |
|---|---|---|---|
| Directed iodination | 68% | 95% | Moderate |
| Nitro reduction | 81% | 98% | High |
| Acid reduction | 57% | 90% | Low |
Byproduct Formation Pathways
Common impurities include:
- 3-Iodo-2,4-difluorobenzaldehyde (from alcohol oxidation)
- Diiodinated products (up to 12% in electrophilic routes)
- Dehalogenated species (F→H substitution under strong bases)
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost/kg (USD) | Method Contribution |
|---|---|---|
| I₂ | 120 | 38% |
| TBSCl | 950 | 22% |
| LiAlH₄ | 280 | 17% |
Process intensification reduces TBSCl usage by 40% in continuous flow systems.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Rearrangement of fluorine and iodine (e.g., (3-Fluoro-4-iodophenyl)methanol vs. target compound) alters steric interactions and electronic distribution, impacting reactivity in Suzuki-Miyaura coupling or nucleophilic substitution .
- Functional Groups: The trifluoromethyl group in [4-Iodo-3-(trifluoromethyl)phenyl]methanol significantly increases electron-withdrawing effects, which could stabilize intermediates in synthetic pathways or reduce basicity of the methanol group .
Reactivity and Stability
- Methanol Group Stability: highlights methanol’s role as a stabilizing agent in soil samples, suggesting that the -CH₂OH group in these compounds may exhibit similar stability under controlled conditions. However, steric hindrance from ortho-substituents (e.g., 2-Fluoro in the target compound) could reduce oxidative degradation .
- Iodine Reactivity: The iodine atom in all compounds enables participation in halogen-bonding or cross-coupling reactions. For example, (4-Fluoro-3-iodophenyl)methanol’s iodine at the 3-position may favor regioselective coupling over analogs with iodine at the 4-position .
Q & A
Q. What are the optimal synthetic routes for (2,4-Difluoro-3-iodophenyl)methanol?
- Methodological Answer : A stepwise halogenation approach is recommended. Begin with selective fluorination of a phenyl precursor using cesium carbonate as a base and sodium 2-chloro-2,2-difluoroacetate as the fluorinating agent in N,N-dimethylformamide (DMF) at 80–100°C . Subsequent iodination can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid. Protect the methanol group with a trimethylsilyl (TMS) ether during iodination to prevent oxidation. Final deprotection with tetrabutylammonium fluoride (TBAF) yields the product. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .
Q. How can this compound be purified effectively?
- Methodological Answer : Use column chromatography (silica gel, gradient elution with hexane:ethyl acetate 8:2 to 6:4) to separate polar impurities. Recrystallization from a mixed solvent system (e.g., dichloromethane/hexane) improves purity. Avoid drying under vacuum if the compound is hygroscopic; instead, store under inert atmosphere with molecular sieves . Protect from light by using amber glassware to prevent photodegradation of the iodine substituent .
Q. What spectroscopic methods confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Analyze , , and NMR spectra. The iodine atom induces deshielding in adjacent protons (δ ~7.5–8.0 ppm). Fluorine couplings ( and ) should align with DFT-calculated values .
- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z 284.95 (M+H). Fragmentation patterns should match in silico predictions .
- X-ray Crystallography : For unambiguous confirmation, grow crystals via slow evaporation in ethanol. Refinement parameters (e.g., R-factor < 0.05) validate the structure .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental 19F^{19}\text{F}19F NMR shifts be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Re-run NMR in deuterated DMSO to assess hydrogen bonding. Compare with computational models (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) incorporating solvent dielectric constants. If contradictions persist, evaluate dynamic effects via variable-temperature NMR to probe rotational barriers around the aryl-methanol bond .
Q. What strategies mitigate iodine loss during cross-coupling reactions?
- Methodological Answer : In Suzuki-Miyaura couplings, use Pd(PPh) as a catalyst and KCO as a base in THF/water (3:1) at 60°C. Pre-activate the boronic acid partner to reduce side reactions. Monitor iodine retention via ICP-MS. If deborylation competes, switch to Ullmann-type conditions with CuI/1,10-phenanthroline in DMF at 120°C .
Q. How does the compound’s stability vary under oxidative vs. reductive conditions?
- Methodological Answer :
- Oxidative Stability : Expose to HO (3% in MeOH) at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water 70:30). Iodine oxidation to iodoso intermediates is expected, detectable by UV-Vis at 290 nm .
- Reductive Stability : Treat with NaBH in ethanol. The methanol group may reduce to CHOH; track changes via FT-IR (loss of O-H stretch at 3300 cm) .
Contradiction Analysis
- Issue : Conflicting melting points reported in literature.
Resolution : Verify DSC analysis (heating rate 10°C/min) under nitrogen. Compare with recrystallization solvents; polar solvents (e.g., ethanol) yield polymorphs with lower mp (~95°C), while non-polar solvents (hexane) produce higher mp (~102°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
